molecular formula C27H25BrClN3O2S B4933282 2-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)-1,3-thiazole;hydrobromide

2-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)-1,3-thiazole;hydrobromide

Cat. No.: B4933282
M. Wt: 570.9 g/mol
InChI Key: DQBJFBVGFJUGLU-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)-1,3-thiazole;hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and multiple aromatic substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)-1,3-thiazole;hydrobromide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the thiazole ring, and the subsequent coupling of these rings with the aromatic substituents.

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a α-haloketone.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings with the aromatic substituents using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)-1,3-thiazole;hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)-1,3-thiazole;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes such as kinases or proteases, receptors such as G-protein coupled receptors, or ion channels.

    Pathways: Modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: A quinoline derivative with similar aromatic substituents.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar structural features.

Uniqueness

2-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)-1,3-thiazole;hydrobromide is unique due to its combination of a pyrazole ring, a thiazole ring, and multiple aromatic substituents, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O2S.BrH/c1-17-4-6-19(7-5-17)23-16-34-27(29-23)31-24(20-10-13-25(32-2)26(14-20)33-3)15-22(30-31)18-8-11-21(28)12-9-18;/h4-14,16,24H,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBJFBVGFJUGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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